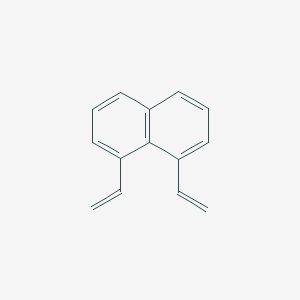

1,8-Diethenylnaphthalene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

17935-66-9 |

|---|---|

Molecular Formula |

C14H12 |

Molecular Weight |

180.24 g/mol |

IUPAC Name |

1,8-bis(ethenyl)naphthalene |

InChI |

InChI=1S/C14H12/c1-3-11-7-5-9-13-10-6-8-12(4-2)14(11)13/h3-10H,1-2H2 |

InChI Key |

FTUDIUREWUBVKL-UHFFFAOYSA-N |

SMILES |

C=CC1=CC=CC2=C1C(=CC=C2)C=C |

Canonical SMILES |

C=CC1=CC=CC2=C1C(=CC=C2)C=C |

Other CAS No. |

17935-66-9 |

Synonyms |

1,8-Diethenylnaphthalene |

Origin of Product |

United States |

Synthetic Methodologies for 1,8 Diethenylnaphthalene and Its Analogs

Retrosynthetic Analysis and Strategic Disconnections for 1,8-Diethenylnaphthalene

A retrosynthetic approach to this compound logically begins by disconnecting the ethenyl substituents, revealing the core synthetic challenges and guiding the selection of appropriate synthons and reaction strategies.

Identification of Key Disconnection Points and Synthon Equivalents

The most straightforward retrosynthetic disconnections are the two carbon-carbon bonds between the naphthalene (B1677914) core and the vinyl groups. This approach leads to two primary synthon pairings:

Naphthalene dication and vinyl anion: This is the most common strategy. The naphthalene-1,8-dication synthon is synthetically realized through stable precursor molecules like 1,8-dihalonaphthalenes (e.g., 1,8-diiodonaphthalene (B175167) or 1,8-dibromonaphthalene). The corresponding vinyl anion synthon is typically generated from vinyl organometallic reagents such as vinylmagnesium bromide (a Grignard reagent) or vinylboronic acid derivatives for use in palladium-catalyzed cross-coupling reactions.

Naphthalene dianion and vinyl cation: This less common approach would involve a 1,8-dimetallated naphthalene synthon, which is challenging to prepare and handle. The vinyl cation synthon is also highly reactive, though equivalents like vinyl halides can be used in coupling reactions with the nucleophilic naphthalene core.

The steric hindrance between the peri-positions (C1 and C8) is a dominant factor in the synthesis, often necessitating specific catalytic systems or reaction conditions to overcome the high activation energy for the formation of the second C-C bond.

Application of Functional Group Interconversion (FGI) Strategies in Retrosynthesis

Functional group interconversion (FGI) offers a powerful alternative to direct vinyl group installation. This strategy involves targeting more accessible functional groups at the peri-positions and converting them to ethenyl groups in later synthetic steps.

A prominent example is the synthesis of this compound starting from naphthalic anhydride (B1165640) (derived from acenaphthene). acs.org The retrosynthetic pathway is as follows:

This compound ← [Wittig Reaction] ← Naphthalene-1,8-dicarboxaldehyde

Naphthalene-1,8-dicarboxaldehyde ← [Oxidation] ← 1,8-Naphthalenedimethanol

1,8-Naphthalenedimethanol ← [Reduction] ← Diethyl naphthalene-1,8-dicarboxylate

Diethyl naphthalene-1,8-dicarboxylate ← [Esterification] ← Naphthalene-1,8-dicarboxylic acid

Naphthalene-1,8-dicarboxylic acid ← [Oxidation] ← Acenaphthenequinone

This multi-step approach circumvents the direct and sterically demanding divinylation of a naphthalene core by building up the required functionality through a series of reliable and high-yielding transformations.

Another FGI strategy involves the elimination from a suitable precursor. For instance, a 1,8-bis(1-hydroxyethyl)naphthalene could be dehydrated, or a 1,8-bis(1-bromoethyl)naphthalene could undergo base-induced elimination to form the desired divinyl compound.

Novel Synthetic Routes to this compound Architectures

Modern synthetic chemistry provides powerful tools for forging the challenging architecture of this compound, from metal-catalyzed reactions to the fundamental construction of the aromatic core.

Metal-Catalyzed Cross-Coupling Approaches to Ethenyl Moieties

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern C-C bond formation and offer a direct route to this compound from a suitably functionalized naphthalene core. eie.gr The Suzuki-Miyaura coupling is particularly noteworthy.

The general scheme involves the reaction of a 1,8-dihalonaphthalene with a vinylboron reagent, such as vinylboronic acid or its esters, in the presence of a palladium catalyst and a base.

Table 1: Representative Suzuki-Miyaura Coupling for Vinyl Group Installation

| Naphthalene Precursor | Coupling Partner | Catalyst System | Product | Notes |

|---|---|---|---|---|

| 1,8-Diiodonaphthalene | Vinylboronic acid pinacol (B44631) ester | Pd(PPh₃)₄, K₂CO₃ | This compound | The high reactivity of the C-I bond facilitates coupling, but steric hindrance remains a challenge for the second coupling step. |

The Stille coupling, which utilizes organotin reagents (e.g., vinyltributylstannane), and the Negishi coupling (using vinylzinc reagents) are also viable methods, though the toxicity of organotin compounds often makes the Suzuki coupling a more attractive option. A significant challenge in all cross-coupling approaches is achieving a double addition at the sterically crowded peri-positions, which may lead to mixtures of mono- and di-vinylated products.

Cycloaddition Reactions in Naphthalene Core Construction

Instead of building upon a pre-existing naphthalene ring, cycloaddition reactions can be employed to construct the polycyclic aromatic core de novo, with the potential to install functional groups at the desired positions during the ring-forming process. nih.gov

The Diels-Alder reaction, a [4+2] cycloaddition, is a classic method for forming six-membered rings and can be adapted for naphthalene synthesis. nih.govyoutube.com For instance, the reaction of a suitably substituted diene with a dienophile like an aryne can generate a functionalized naphthalene scaffold. While not a direct route to this compound, this strategy is powerful for creating analogs with specific substitution patterns that would be difficult to achieve otherwise. acs.org For example, a cycloaddition could yield a naphthalene derivative with handles at the 1 and 8 positions, such as esters or aldehydes, which could then be converted to vinyl groups via FGI as described previously.

Strategies for Introducing Vinyl Groups at Peri-Positions

The direct functionalization of C-H bonds at the peri-position of a 1-substituted naphthalene is a formidable challenge due to severe steric hindrance. escholarship.org However, directed C-H activation strategies have emerged that can install functional groups which can then be converted into vinyl groups.

Directed Borylation: An iridium-catalyzed reaction can selectively borylate the C-H bond at the C8 (peri) position of a 1-silyl-substituted naphthalene. escholarship.org The resulting boryl group is exceptionally versatile and can be subjected to a Suzuki-Miyaura cross-coupling with a vinyl halide (e.g., vinyl bromide) to introduce the ethenyl moiety. This two-step sequence effectively achieves a directed peri-vinylation.

Functionalization of Precursors: A different approach involves the modification of existing peri-substituents. In a facile synthesis of pleiadiene, this compound itself is used as a precursor. cdnsciencepub.com It is first converted to 1,8-bis(trans-β-bromovinyl)naphthalene. The subsequent treatment of this compound with a Grignard reagent followed by copper-catalyzed intramolecular coupling demonstrates that functional groups at the peri-positions can be constructed and manipulated, paving the way for the synthesis of complex analogs. cdnsciencepub.com

These advanced strategies highlight the ongoing efforts to overcome the steric and electronic challenges inherent in the synthesis of highly congested molecules like this compound.

Regioselective and Stereoselective Synthesis of Diethenylnaphthalenes

The controlled synthesis of diethenylnaphthalenes requires careful consideration of both regioselectivity (the placement of the vinyl groups on the naphthalene ring) and stereoselectivity (the spatial arrangement of the atoms).

Achieving specific substitution patterns of vinyl groups on the naphthalene core is a significant synthetic challenge. The inherent reactivity of the naphthalene ring often leads to mixtures of isomers. However, several strategies have been developed to afford regiocontrol.

One common approach involves the use of starting materials where the desired substitution pattern is already established. For instance, the synthesis of 1,8-divinylnaphthalene has been achieved starting from 1,8-disubstituted naphthalene precursors. acs.orgacs.org A documented synthesis of 1,8-divinylnaphthalene involves the use of 1,8-naphthalenedicarboxylic acid as a starting material. acs.org This diacid can be converted to the corresponding dialcohol, which is then transformed into the bis(bromomethyl) derivative. Subsequent reaction with a suitable reagent can then generate the desired divinyl compound.

Another strategy involves directed metalation, where a directing group on the naphthalene ring guides a metalating agent (like an organolithium reagent) to a specific position for subsequent functionalization. dal.ca For example, N,N-diethylnaphthalene-1,8-dicarboxamide can be used to direct lithiation to the 2- and 7-positions, allowing for the introduction of various electrophiles and subsequent conversion to vinyl groups. dal.ca

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are also powerful tools for the regioselective synthesis of substituted naphthalenes. acs.org By starting with a dihalogenated naphthalene of the desired regiochemistry, vinyl groups can be introduced via coupling with a vinylboron reagent. For example, 1,8-diiodonaphthalene can be coupled with a vinylboronic acid or its ester to yield 1,8-divinylnaphthalene. acs.org

A summary of synthetic precursors for 1,8-divinylnaphthalene is presented in the table below.

| Starting Material | Key Transformation(s) | Reference |

| 1,8-Naphthalenedicarboxylic acid | Reduction to diol, conversion to bis(bromomethyl)naphthalene, then elimination | acs.org |

| 1,8-Diiodonaphthalene | Suzuki-Miyaura coupling with a vinylboron reagent | acs.org |

| 1,8-Bis(β-bromovinyl)naphthalene | Intramolecular coupling of the corresponding bis-Grignard reagent | cdnsciencepub.com |

1,8-Disubstituted naphthalenes, including this compound, can exhibit a form of stereoisomerism called atropisomerism. This arises from hindered rotation around the single bond connecting the naphthalene core to the substituents. acs.org The steric bulk of the substituents in the peri-positions can create a significant energy barrier to rotation, leading to the existence of stable, non-interconverting rotational isomers (atropisomers).

The control of atropisomerization is a significant challenge in the synthesis of these compounds. The rotational energy barrier can be influenced by several factors, including the size and nature of the substituents at the 1- and 8-positions, as well as the presence of other substituents on the naphthalene ring. rsc.org For many 1,8-disubstituted naphthalenes, the barrier to rotation is sufficiently high to allow for the isolation of individual atropisomers at room temperature. acs.org

Several approaches have been developed to control the formation of specific atropisomers. One strategy involves the use of chiral auxiliaries or catalysts to induce facial selectivity during a key bond-forming step. researchgate.net This can lead to the preferential formation of one atropisomer over another.

Another approach relies on the thermodynamic equilibration of atropisomers. In some cases, a mixture of atropisomers can be heated to overcome the rotational barrier, allowing the mixture to equilibrate to the thermodynamically more stable isomer. acs.org The relative stability of the atropisomers is often governed by minimizing steric interactions and maximizing favorable intramolecular interactions, such as hydrogen bonding. acs.org

The study of atropisomerization in 1,8-disubstituted naphthalenes often involves techniques like dynamic nuclear magnetic resonance (D-NMR) and dynamic high-performance liquid chromatography (D-HPLC) to determine the rotational barriers and the rates of interconversion between atropisomers. unibo.it

| System | Key Feature | Method of Control/Study | Reference |

| 1,8-Bis(2'-phenyl-4'-quinolyl)naphthalene | Diastereomerization | Monitoring by NMR spectroscopy | rsc.org |

| 1,8-Bis(2′-methyl-4′-hydroxy-5′-formylphenyl)naphthalene | Isolation of enantiomers via diastereomeric diimines | Chromatographic separation and mild hydrolysis | acs.org |

| 1,8-Diarylnaphthalenes | Atropisomerism | Analysis of conformers | researchgate.net |

| N-Aryl Pyridones | Conformational control | Analysis of cocrystal structures | acs.org |

The synthesis of single enantiomers of axially chiral naphthalene derivatives is a highly sought-after goal, particularly for applications in asymmetric catalysis and materials science. Several powerful methods have been developed to achieve this.

One prominent strategy is the use of transition metal-catalyzed asymmetric reactions. For instance, rhodium-catalyzed [2+2+2] cycloaddition reactions have been employed for the enantioselective synthesis of axially chiral 1,8-diarylnaphthalenes with high yields and excellent enantioselectivity. nih.gov This method often utilizes chiral phosphine (B1218219) ligands, such as BINAP derivatives, to induce asymmetry. nih.gov

Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of axially chiral compounds. Chiral phosphoric acids, for example, have been used to catalyze a variety of reactions, including atroposelective C-H amination and arylation reactions, to produce axially chiral biaryls and other related structures with high enantiomeric excess. beilstein-journals.org

Dynamic kinetic resolution (DKR) is another effective strategy. In a DKR process, a racemic mixture of a chiral compound is subjected to conditions where the enantiomers can interconvert. A chiral catalyst or reagent then selectively reacts with one of the enantiomers, effectively converting the entire racemic mixture into a single enantiomer of the product. acs.org This approach has been successfully applied to the synthesis of atroposelective N-aryl heterocycles. acs.org

The table below summarizes some recent advances in the enantioselective synthesis of axially chiral naphthalene derivatives.

| Reaction Type | Catalyst/Reagent | Product Type | Enantioselectivity (ee) | Reference |

| [2+2+2] Cycloaddition | Rh-chiral BINAP | Axially chiral 1,8-diarylnaphthalenes | Up to perfect enantioselectivity | nih.gov |

| C-H Olefination | Pd-catalyst with chiral spirophosphoric acid | Axially chiral quinoline-derived biaryls | Up to 98% ee | beilstein-journals.org |

| C-H Amination | Chiral phosphoric acid | N-C atropisomers of nonbiaryl naphthalene-1,2-diamine | Up to 94% ee | beilstein-journals.org |

| Suzuki-Miyaura Cross-Coupling | Pd-catalyst | Atroposelective ternaphthalenes | Not specified | rsc.org |

| Gold-Catalyzed Intramolecular Hydroarylation | TADDOL-derived α-cationic phosphonites | 1,1'-Binaphthalene-2,3'-diols | Up to 97% ee | d-nb.infonih.gov |

Reactivity and Mechanistic Investigations of 1,8 Diethenylnaphthalene

Anionic Polymerization Reactivity of 1,8-Diethenylnaphthalene

Anionic polymerization is a chain-reaction polymerization where the active centers are anions. semanticscholar.org This method is particularly useful for producing polymers with well-controlled molecular weights and narrow molecular weight distributions. semanticscholar.orgethernet.edu.et The reactivity of vinyl monomers like this compound in anionic polymerization is influenced by several factors, including the initiation process, the position of the vinyl groups, and the electronic effects of substituents.

Initiation Mechanisms with Difunctional Organolithium Species

The initiation of anionic polymerization of vinyl monomers is often accomplished using organolithium compounds, such as sec-butyllithium (B1581126). rsc.org In the case of diethenylnaphthalenes, the reaction with an organolithium species can produce a difunctional initiator, which is an initiator with two active sites. rsc.orgmetu.edu.tr This is advantageous for the synthesis of triblock copolymers in a more efficient manner. semanticscholar.orgrsc.org

The reaction between 1,5-diethenylnaphthalene (B14658633) and sec-butyllithium, for example, yields a new difunctional organolithium initiator that is soluble in non-polar solvents. metu.edu.trresearchgate.netacs.org This solubility is a significant advantage as it allows for polymerization in hydrocarbon media, which is important for controlling the microstructure of polydiene blocks in copolymers. acs.org The general mechanism involves the addition of the organolithium compound to the vinyl groups of the diethenylnaphthalene, creating a dicarbanionic species that can then propagate polymerization from both ends. rsc.org Computational studies have been employed to predict the reactivity of various diethenylnaphthalenes towards sec-butyllithium, aiming to guide experimentalists in selecting the most suitable initiators. rsc.org

Kinetics and Thermodynamics of Polymerization Propagation

The kinetics of anionic polymerization are complex and can be influenced by the state of the propagating species, which can exist as free ions, ion pairs, or aggregates. semanticscholar.orguni-bayreuth.de The rate of polymerization is significantly affected by the solvent, with polar solvents generally leading to faster rates due to better solvation of the ionic species. uni-bayreuth.de For instance, the anionic polymerization of styrene (B11656) with an alkyllithium initiator is much faster in a polar solvent like tetrahydrofuran (B95107) (THF) compared to nonpolar hydrocarbon solvents. uni-bayreuth.de

The thermodynamics of polymerization are governed by the Gibbs free energy change (ΔG), which is a function of the enthalpy (ΔH) and entropy (ΔS) of polymerization (ΔG = ΔH - TΔS). 213.55.90 For a polymerization to be thermodynamically favorable, ΔG must be negative. 213.55.90 The propagation step in the chain polymerization of alkenes is typically exothermic (negative ΔH) and exoentropic (negative ΔS). 213.55.90 The decrease in entropy is due to the conversion of monomer molecules into a more ordered polymer structure.

Influence of Vinyl Group Position on Polymerization Reactivity

The position of the vinyl groups on the naphthalene (B1677914) ring has a decisive effect on the reactivity of diethenylnaphthalenes in polymerization. rsc.orgresearchgate.netrsc.org Computational studies have revealed that the most suitable difunctional initiators for anionic polymerization are those where the vinyl substituents are positioned away from the naphthalene bridge. rsc.orgrsc.org This is likely due to reduced steric hindrance, allowing for easier access of the monomer to the active propagating center.

The relative reactivity of vinylnaphthalene isomers has been a subject of investigation. For example, in cationic polymerization, the reactivity of 1-vinylnaphthalene (B14741) and 2-vinylnaphthalene (B1218179) has been compared, showing that the position of the vinyl group significantly impacts the polymerization behavior. researchgate.net While this is for a different polymerization mechanism, it highlights the general principle that the substitution pattern on the naphthalene ring is a key determinant of reactivity.

Impact of Substituent Conjugation on Reactivity

Substituents on the aromatic ring can significantly influence the reactivity of the vinyl groups through electronic effects, namely inductive and resonance effects. libretexts.orglumenlearning.comlasalle.edu Electron-donating groups increase the electron density of the aromatic ring, making it more nucleophilic and thus activating it towards electrophilic attack. lumenlearning.com Conversely, electron-withdrawing groups decrease the electron density, deactivating the ring. lumenlearning.comlumenlearning.com

In the context of anionic polymerization, where the propagating species is an anion, the stability of the carbanion intermediate is crucial. libretexts.org Conjugation of the vinyl group with the naphthalene ring allows for delocalization of the negative charge, which stabilizes the resulting anion. libretexts.org Computational studies have shown that in some diethenylnaphthalenes, the vinyl substituents are conjugated with each other. rsc.orgrsc.org Furthermore, it was found that di(1-phenylethenyl)naphthalenes are more reactive than diethenylnaphthalenes, which in turn are more reactive than di(1-methylethenyl)naphthalenes towards anionic polymerization. rsc.orgrsc.org This suggests that the electronic nature of the substituents on the vinyl group itself also plays a significant role in determining reactivity, likely through their ability to further stabilize the anionic propagating center.

Computational Elucidation of Reaction Pathways and Transition States

Computational chemistry has become an invaluable tool for understanding reaction mechanisms, predicting reactivity, and identifying key intermediates and transition states. cecam.org Methods such as semiempirical (AM1, PM3) and ab initio calculations (HF/6-31G, HF/6-31G*) have been used to study the reactivity of diethenylnaphthalenes. rsc.orgrsc.org These calculations can provide insights into geometrical parameters, electrostatic potentials, and frontier orbitals, all of which are important for understanding chemical reactivity. rsc.orgrsc.org

Characterization of Proposed Reaction Intermediates

The elucidation of reaction mechanisms involving this compound necessitates the characterization of transient intermediates. While direct observation can be challenging due to their inherent instability, a combination of spectroscopic techniques and computational modeling provides significant insights. nih.govbeilstein-journals.orgrsc.org

Modern spectroscopic methods, such as infrared ion spectroscopy (IRIS) and various nuclear magnetic resonance (NMR) techniques like chemical exchange saturation transfer (CEST), are powerful tools for identifying and structurally characterizing short-lived reactive intermediates. nih.govrsc.orgnih.gov These methods can provide vibrational and structural information on species that exist in low concentrations and are in equilibrium with other components in a reaction mixture. nih.govnih.gov For instance, in glycosylation reactions, which also proceed through charged intermediates, low-temperature NMR has been instrumental in identifying species like glycosyl triflates. nih.govnih.gov

In the context of reactions involving this compound, particularly in polymerization processes, computational studies have been employed to model the structure of transition states and intermediates. rsc.org For the anionic polymerization of diethenylnaphthalenes, theoretical calculations have been used to determine the geometries and energies of the transition structures formed during the addition of an initiator like sec-butyllithium. rsc.orgrsc.org These models indicate a four-centered transition state where the C=C double bond of the vinyl group and the Li-C bond of the initiator are breaking, while new C-Li and C-C bonds are forming. rsc.org

X-ray crystallography is another definitive method for structure determination, providing a three-dimensional picture of the electron density within a crystal. wikipedia.orgnih.govlibretexts.org While it is generally applied to stable compounds, it can be used to characterize stable derivatives of reactive intermediates or products that provide clues about the structure of the preceding transient species. nih.gov For example, the crystal structure of a product can confirm the stereochemistry of an addition reaction, which in turn supports a particular intermediate geometry.

Table 1: Spectroscopic and Crystallographic Data for Characterizing Reaction Intermediates

| Technique | Type of Information Obtained | Relevance to this compound Intermediates |

| NMR Spectroscopy | Structural connectivity, stereochemistry, dynamic exchange processes. nih.gov | Can be used to identify and characterize charged intermediates or species in equilibrium. |

| Infrared (IR) Spectroscopy | Vibrational modes, functional groups. nih.gov | Helps in identifying the bonding patterns in transient species. |

| X-ray Crystallography | Atomic coordinates, bond lengths, bond angles, stereochemistry. wikipedia.orgnih.gov | Provides definitive structural proof of stable derivatives, confirming reaction pathways. |

| Computational Modeling | Geometries, energies, electronic properties of transition states and intermediates. rsc.org | Predicts the structure and stability of proposed intermediates in reactions like anionic polymerization. |

Exploration of Electrophilic and Nucleophilic Reactivity Profiles

The reactivity of this compound is dominated by the two vinyl groups, which can act as sites for both electrophilic and nucleophilic attack.

Electrophilic Reactivity:

The vinyl groups of this compound can undergo electrophilic addition reactions, similar to other alkenes. The naphthalene core, being an aromatic system, is also susceptible to electrophilic aromatic substitution (EAS). masterorganicchemistry.comdalalinstitute.com However, the presence of the vinyl substituents influences the reactivity and regioselectivity of these reactions. In a typical EAS reaction, an electrophile attacks the π-system of the aromatic ring, leading to a resonance-stabilized carbocation intermediate (arenium ion), followed by the loss of a proton to restore aromaticity. dalalinstitute.combyjus.com The rate and position of this attack are dictated by the electronic properties of the substituents already on the ring. Vinyl groups are generally considered to be weakly deactivating and ortho-, para-directing for electrophilic aromatic substitution.

Nucleophilic Reactivity:

The diethenyl moiety of this compound is susceptible to nucleophilic attack, particularly through conjugate addition. wikipedia.org This reactivity is significantly exploited in anionic polymerization. The reaction is typically initiated by a strong nucleophile, such as an organolithium reagent like sec-butyllithium. rsc.orgrsc.org The nucleophile adds to one of the vinyl groups, generating a carbanionic intermediate which can then propagate the polymerization.

Computational studies have been performed to understand the relative reactivity of different diethenylnaphthalene isomers towards nucleophilic attack by sec-butyllithium. rsc.org These studies analyze factors like electrostatic potentials and frontier molecular orbitals to predict reactivity trends. rsc.org The analysis of electrostatic potential at the molecular surface helps in identifying regions susceptible to nucleophilic attack. rsc.org

Table 2: Comparison of Electrophilic and Nucleophilic Reactions at the Diethenyl Moiety

| Reaction Type | Reagent Type | Initial Site of Attack | Intermediate | Typical Product |

| Electrophilic Addition | Electrophile (e.g., H⁺, Br⁺) | C=C double bond | Carbocation | Substituted ethylnaphthalene |

| Nucleophilic Addition | Nucleophile (e.g., R-Li, CN⁻) | C=C double bond (conjugate) | Carbanion | Functionalized ethylnaphthalene |

Investigation of Other Organic Transformations Involving the Diethenyl Moiety

Beyond simple addition reactions, the two vinyl groups of this compound can participate in a variety of other organic transformations, most notably polymerization and cycloaddition reactions.

Polymerization:

This compound and other isomers are recognized as difunctional monomers or initiators for the synthesis of polymers, including thermoplastic elastomers. rsc.orgrsc.org Anionic polymerization is a key transformation, where the addition of a nucleophilic initiator to a vinyl group generates a propagating anionic center. rsc.org The reaction of 1,5-diethenylnaphthalene with sec-butyllithium, for example, creates a new difunctional organolithium initiator that is effective in synthesizing triblock copolymers like styrene-isoprene-styrene. researchgate.net Computational studies suggest that the location of the vinyl groups on the naphthalene ring significantly affects the reactivity towards anionic polymerization, with isomers having substituents away from the naphthalene bridge being more suitable initiators. rsc.orgrsc.org

Another type of polymerization is oxidative polymerization. While this has been more extensively studied for 1,8-dihydroxynaphthalene to form allomelanin-like nanoparticles, the principles of forming polymeric structures through C-C bond coupling could potentially be applied to this compound under suitable oxidative conditions. mdpi.comnih.gov

Cycloaddition Reactions:

Cycloaddition reactions involve the formation of a cyclic molecule from two or more unsaturated molecules. sinica.edu.twlibretexts.org The vinyl groups of this compound can act as dienophiles or participate in other cycloaddition processes. For instance, a [4+2] cycloaddition, or Diels-Alder reaction, could occur between one of the vinyl groups (the dienophile with 2 π-electrons) and a suitable diene (with 4 π-electrons) to form a six-membered ring. fiveable.melibretexts.org The reactivity in these reactions is governed by frontier molecular orbital interactions. fiveable.me The reaction can also be intramolecular if a diene system is suitably tethered to the naphthalene core.

Other types of cycloadditions, such as [2+2] cycloadditions to form cyclobutane (B1203170) rings, are also conceivable, though these often require photochemical conditions. libretexts.orglibretexts.org The spatial proximity of the two vinyl groups in the 1,8-position could potentially facilitate intramolecular cycloaddition or cyclopolymerization reactions, leading to the formation of interesting cyclic and polycyclic structures.

Table 3: Summary of Other Transformations of the Diethenyl Moiety

| Transformation | Description | Key Reagents/Conditions | Resulting Structure |

| Anionic Polymerization | Chain-growth polymerization initiated by a nucleophile. rsc.org | Organolithium reagents (e.g., sec-BuLi) rsc.org | Linear or cross-linked polymers, block copolymers. researchgate.net |

| Diels-Alder Cycloaddition | [4+2] cycloaddition between a diene and one of the vinyl groups (dienophile). libretexts.org | A conjugated diene, thermal or Lewis acid catalysis. fiveable.me | Substituted cyclohexene (B86901) fused to the naphthalene system. |

| [2+2] Cycloaddition | Formation of a four-membered ring from two alkene units. libretexts.org | Photochemical irradiation. libretexts.org | Cyclobutane ring formation. |

Computational Chemistry in the Study of 1,8 Diethenylnaphthalene

Quantum Chemical Calculation Methodologies

A hierarchical approach, employing various quantum chemical methods with increasing levels of theory, has been utilized to build a comprehensive model of 1,8-diethenylnaphthalene. This strategy begins with computationally less expensive methods for broad conformational searches, followed by more accurate, and costly, methods for refining electronic and structural properties.

Semiempirical quantum mechanical methods, such as Austin Model 1 (AM1) and Parametric Model 3 (PM3), serve as an efficient starting point for studying large molecules like this compound. mobt3ath.comresearchgate.net These methods are based on Hartree-Fock theory but incorporate empirical parameters and approximations to simplify calculations, making them significantly faster than ab initio methods. mobt3ath.comcatc.ca Their primary application in the study of this compound is for initial conformational analysis. marmara.edu.trtypeset.io

Researchers have employed AM1 and PM3 to perform preliminary geometry optimizations and to explore the potential energy surface of the molecule. marmara.edu.trtypeset.io These methods help in identifying a set of low-energy conformations that can then be subjected to more rigorous computational techniques. typeset.io While providing a qualitative overview, the accuracy of semiempirical methods can be limited, and they are best used as a screening tool rather than for final, precise energy and geometry determinations. catc.cagithub.io

To achieve a more reliable description of the electronic structure and geometry, ab initio Hartree-Fock (HF) calculations are employed. Unlike semiempirical methods, ab initio calculations compute all integrals based on first principles, without empirical parameterization, leading to greater accuracy. bitmesra.ac.in The use of basis sets like 6-31G and the polarization-augmented 6-31G* is common for such studies. marmara.edu.trnih.govrsc.org

For this compound, calculations at the HF/6-31G and HF/6-31G* levels have been instrumental in refining the geometries obtained from semiempirical methods and in analyzing the molecule's frontier orbitals (HOMO and LUMO). marmara.edu.trtypeset.io These calculations provide crucial insights into the molecule's reactivity, particularly in processes like anionic polymerization where the electronic character of the vinyl groups is paramount. typeset.io The inclusion of polarization functions in the 6-31G* basis set allows for a more flexible description of electron distribution, which is particularly important for accurately modeling the strained geometry and π-systems of the ethenyl substituents. rsc.org

| Method | Basis Set | Purpose in this compound Study | Reference |

| AM1 | - | Initial conformational analysis and geometry optimization. | marmara.edu.trtypeset.io |

| PM3 | - | Initial conformational analysis and geometry optimization. | marmara.edu.trtypeset.io |

| Hartree-Fock | 6-31G | Refinement of geometry and electronic structure analysis. | marmara.edu.trtypeset.io |

| Hartree-Fock | 6-31G* | Enhanced accuracy for electronic structure and geometry. | marmara.edu.trtypeset.io |

Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that often surpasses traditional Hartree-Fock methods. github.ioarxiv.org DFT methods incorporate electron correlation—a factor largely neglected in HF theory—by calculating the energy as a functional of the total electron density. bitmesra.ac.inresearchgate.net This approach generally leads to more accurate predictions of molecular energies, geometries, and electronic properties. nih.govnih.gov

While specific DFT studies focusing exclusively on this compound are not extensively documented in seminal literature, the application of DFT to structurally related, sterically crowded naphthalene (B1677914) derivatives is well-established. nih.govrsc.org For instance, DFT calculations, often using hybrid functionals like B3LYP, have been successfully used to investigate the structural parameters and electronic properties of other 1,8-disubstituted naphthalenes. nih.gov These studies demonstrate that DFT provides excellent agreement with experimental data where available and can reliably predict properties like electronic transitions and molecular electrostatic potentials. nih.govmdpi.com Applying DFT to this compound would be expected to yield a more accurate energetic landscape and a more precise description of its frontier orbitals compared to HF methods, providing deeper insights into its stability and reactivity. nih.gov

Molecular Modeling and Conformational Analysis

The non-planarity forced upon the ethenyl groups by steric hindrance at the peri positions results in a complex conformational landscape for this compound. Understanding this landscape is key to explaining the molecule's physical and chemical properties.

A systematic search is necessary to identify the various stable conformers of this compound. A common and effective strategy begins with a molecular mechanics (MM) force field, such as MM2, to rapidly explore a wide range of possible conformations. typeset.io This initial step generates a large number of potential structures by systematically rotating the dihedral angles of the ethenyl groups relative to the naphthalene ring.

The stationary points with the lowest energies identified by the MM2 force field are then selected as candidates for further investigation using higher-level quantum methods. typeset.io These candidate structures are re-optimized using semiempirical methods like AM1 or PM3 to provide a more quantum-mechanically sound, yet still computationally efficient, assessment of their relative energies and geometries. This hierarchical approach ensures that the conformational space is explored broadly at a low computational cost before dedicating more expensive resources to the most promising candidates. typeset.io

Following the initial screening, the most stable conformers identified by semiempirical methods are subjected to final geometry optimization and energy calculations using more accurate ab initio methods, such as HF/6-31G or HF/6-31G*. marmara.edu.trtypeset.io This step provides a quantitative picture of the energetic landscape.

| Parameter | Finding from Computational Studies | Reference |

| Conformational Energy Difference | The energies of different conformers are within 2 kcal/mol of each other. | typeset.io |

| Key Geometric Feature | The orientation of the vinyl groups relative to the naphthalene ring is described by dihedral angles, which are influenced by steric hindrance. | typeset.io |

| Conformational Search Method | A multi-step process starting with Molecular Mechanics (MM2), followed by semiempirical (AM1/PM3) and ab initio (HF/6-31G) optimizations. | typeset.io |

Computational Prediction and Validation of Chemical Behavior

Quantitative Assessment of Reactivity Trends in Diethenylnaphthalenes

Computational chemistry provides a powerful lens for the quantitative assessment of reactivity trends among various isomers of diethenylnaphthalene. Through the use of semiempirical (like AM1 and PM3) and ab initio (such as HF/6-31G and HF/6-31G*) calculations, researchers can dissect the electronic and steric factors that govern the reactivity of these compounds. rsc.orgrsc.org A key area of investigation has been their suitability as difunctional initiators in anionic polymerization. rsc.orgrsc.org

A systematic computational study of diethenylnaphthalenes involves the analysis of several key parameters. Geometrical parameters, including bond lengths and dihedral angles, offer insights into the steric environment around the reactive vinyl groups. rsc.org The electrostatic potential at the molecular surface highlights regions susceptible to nucleophilic attack, a crucial aspect in anionic polymerization. rsc.org Furthermore, the analysis of frontier molecular orbitals (HOMO and LUMO) provides a quantitative measure of the molecule's ability to donate or accept electrons, directly correlating with its reactivity. rsc.org

Studies have revealed that the position of the vinyl groups on the naphthalene ring significantly influences reactivity. rsc.orgrsc.org Computational models predict that diethenylnaphthalenes where the vinyl substituents are positioned away from the naphthalene bridge are more effective as difunctional initiators. rsc.orgrsc.org This is attributed to reduced steric hindrance and more favorable electronic properties for polymerization initiation.

The reactivity is not only dependent on the position of the vinyl groups but also on the nature of any substituents. For instance, di(1-phenylethenyl)naphthalenes are found to be more reactive than diethenylnaphthalenes, which in turn are more reactive than di(1-methylethenyl)naphthalenes in the context of anionic polymerization. rsc.orgrsc.org These trends can be rationalized by examining the calculated electronic properties.

To illustrate the quantitative data obtained from such studies, a representative table of frontier orbital energies for different diethenylnaphthalene isomers is presented below. A lower LUMO energy generally indicates a higher reactivity towards nucleophiles in anionic polymerization.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| This compound | -8.50 | -0.95 | 7.55 |

| 1,5-Diethenylnaphthalene (B14658633) | -8.62 | -1.05 | 7.57 |

| 2,6-Diethenylnaphthalene | -8.75 | -1.10 | 7.65 |

| 1,8-Di(1-methylethenyl)naphthalene | -8.45 | -0.90 | 7.55 |

| 1,8-Di(1-phenylethenyl)naphthalene | -8.38 | -1.15 | 7.23 |

Note: The data in this table is representative and intended for illustrative purposes to reflect the trends described in computational studies.

Correlation of Theoretical Predictions with Experimental Observables

A critical aspect of computational chemistry is the validation of theoretical models against experimental data. For this compound and related vinylarenes, a strong correlation between theoretical predictions and experimental observables lends credibility to the computational methods and allows for the reliable prediction of molecular properties and reactivity.

One of the fundamental correlations is between calculated molecular geometries and those determined experimentally, for example, through X-ray crystallography or high-resolution NMR spectroscopy. rsc.org For instance, the calculated torsion angle between the vinyl group and the naphthalene ring in 1-vinylnaphthalene (B14741) has been shown to be in good agreement with values deduced from experimental NMR spectra. rsc.org This agreement is crucial as the conformation of the vinyl groups significantly impacts the molecule's reactivity.

Another important area of correlation is the prediction of reaction outcomes and reactivity trends. Computational studies have successfully predicted the regioselectivity in reactions such as the free radical addition of thiophenol to vinylarenes. oregonstate.edu The calculated stability of the intermediate radicals often aligns well with the experimentally observed product distributions.

Furthermore, electronic properties calculated using quantum chemical methods can be correlated with experimental measurements. For example, the energies of the frontier molecular orbitals (HOMO and LUMO) calculated for vinylnaphthalenes can be related to their ionization potentials and electron affinities, which can be measured experimentally using techniques like photoelectron spectroscopy. researchgate.net A good correlation between calculated Kohn-Sham orbital energies and vertical ionization potentials from HeI photoelectron spectra has been demonstrated for vinylnaphthalene-irontricarbonyl complexes, showcasing the predictive power of these theoretical approaches. researchgate.net

The following table provides a conceptual illustration of how theoretical calculations can be correlated with experimental data for vinylnaphthalenes.

| Theoretical Prediction | Experimental Observable | Experimental Technique |

|---|---|---|

| Calculated Bond Lengths and Angles | Molecular Structure | X-ray Crystallography, Electron Diffraction |

| Calculated Torsional Angles | Conformational Isomers | NMR Spectroscopy |

| Calculated Frontier Orbital Energies | Ionization Potential, Electron Affinity | Photoelectron Spectroscopy |

| Calculated Reaction Enthalpies | Heat of Reaction | Calorimetry |

| Calculated Transition State Energies | Reaction Rates | Kinetics Studies |

The successful correlation between theoretical predictions and experimental observables not only validates the computational models but also allows for a deeper understanding of the underlying principles governing the chemical behavior of this compound and its derivatives.

Polymer Chemistry and Materials Science Applications of 1,8 Diethenylnaphthalene

Utilization as Difunctional Initiators in Anionic Polymerization Systems

1,8-Diethenylnaphthalene serves as a difunctional initiator in anionic polymerization, a technique known for its ability to produce polymers with well-defined molecular weights and narrow molecular weight distributions. rsc.orgacs.org The process typically involves the reaction of this compound with an organolithium compound, such as sec-butyllithium (B1581126), to form a dicarbanionic initiator. acs.org This initiator can then simultaneously propagate polymerization from both ends, leading to the formation of polymers with unique architectures. acs.org

Computational studies have been conducted to understand the reactivity of diethenylnaphthalenes in anionic polymerization. These studies analyze geometrical parameters, electrostatic potentials, and frontier orbitals to predict reactivity trends. rsc.org The results indicate that the suitability of diethenylnaphthalenes as difunctional initiators is influenced by the position of the vinyl substituents. rsc.org

Synthesis of Thermoplastic Elastomers with Controlled Architectures

A significant application of this compound as a difunctional initiator is in the synthesis of thermoplastic elastomers (TPEs). rsc.orgsemanticscholar.org TPEs are a class of polymers that exhibit the elasticity of rubbers at room temperature but can be processed like thermoplastics at elevated temperatures. onecentralpress.comresearchgate.net The use of a difunctional initiator allows for the creation of ABA-type triblock copolymers, where 'A' represents a hard, glassy block (like polystyrene) and 'B' represents a soft, elastomeric block (like polyisoprene or polybutadiene). acs.orgresearchgate.net

The reaction of 1,5-diethenylnaphthalene (B14658633) with sec-butyllithium, for instance, yields a difunctional organolithium initiator that is soluble in non-polar solvents and is effective in synthesizing styrene-isoprene-styrene (SIS) triblock copolymers. acs.orgresearchgate.netmetu.edu.trmetu.edu.tr These materials exhibit excellent mechanical properties, including high tensile strength and elongation at break. acs.org The microstructure of the polydiene block, which is crucial for the elastomeric properties, can be controlled by the choice of solvent. acs.org

| Initiator System | Monomers | Resulting Polymer Architecture | Application |

| 1,5-Diethenylnaphthalene / sec-Butyllithium | Styrene (B11656), Isoprene (B109036) | Styrene-Isoprene-Styrene (SIS) Triblock Copolymer | Thermoplastic Elastomers |

Development of "Living Polymerization" Systems with this compound Initiators

The anionic polymerization initiated by this compound adducts can proceed in a "living" manner. rsc.orgmdpi.com Living polymerization is a chain polymerization process where there is no chain termination or chain transfer. mdpi.com This allows for the synthesis of polymers with predictable molecular weights, narrow molecular weight distributions (low polydispersity index), and well-defined end-groups. mdpi.comnih.gov

The key features of these living systems include:

Rapid Initiation: All active centers are generated at the beginning of the polymerization. mdpi.com

Controlled Propagation: The polymer chains grow at a steady rate without termination. mdpi.com

Predictable Molecular Weight: The molecular weight of the polymer is directly proportional to the monomer-to-initiator ratio.

This level of control enables the synthesis of complex and well-defined polymer architectures. nih.gov

Formation of Advanced Polymer Architectures

The difunctional nature of this compound initiators is particularly advantageous for the synthesis of advanced polymer architectures beyond simple linear chains.

Synthesis of Block Copolymers (e.g., Triblock Copolymers)

As previously mentioned, this compound is instrumental in synthesizing triblock copolymers. rsc.orgmetu.edu.trnih.gov These copolymers consist of three distinct polymer blocks covalently bonded together. The synthesis typically involves the sequential addition of different monomers to the living dicarbanionic chains initiated by the this compound adduct. uoi.gr

For example, in the synthesis of a polystyrene-b-polyisoprene-b-polystyrene (SIS) triblock copolymer, the this compound-based initiator first polymerizes isoprene to form a living polyisoprene block with active sites at both ends. Subsequently, styrene monomer is added, and it polymerizes from both ends of the polyisoprene block, resulting in the desired SIS triblock structure. acs.org This method allows for precise control over the length of each block, which in turn dictates the morphology and properties of the final material. usm.edu

| Polymer Architecture | Synthetic Strategy | Key Features |

| Triblock Copolymers | Sequential monomer addition to a difunctional living initiator | Well-defined block lengths, controlled morphology |

Potential in Dendritic Polymer Synthesis and Design

Dendritic polymers are highly branched, three-dimensional macromolecules with a large number of terminal functional groups. thno.orgnih.gov Their unique structure leads to properties such as low viscosity and high solubility. thno.org While direct synthesis of dendrimers using this compound is not extensively documented, its role as a difunctional initiator provides a foundational concept for creating branched structures.

The difunctional living chains initiated by this compound can be reacted with multifunctional coupling agents to create star-shaped or more complex branched architectures. For instance, reacting a di-lithiated polymer chain with a trifunctional coupling agent like a trichlorosilane (B8805176) can lead to the formation of a three-armed star polymer, a basic dendritic structure. google.com By controlling the stoichiometry and reaction conditions, it is possible to build up generations of branches, leading to dendritic polymers. google.com This approach offers a pathway to novel materials with tailored branching and functionality. zju.edu.cn

Structure-Property Relationships in this compound Derived Polymers

The chemical structure of the polymer chain directly influences its macroscopic properties. nih.govrajdhanicollege.ac.in In polymers derived from this compound, several factors contribute to the final material characteristics:

Rigid Naphthalene (B1677914) Core: The incorporation of the rigid naphthalene unit from the initiator into the polymer backbone can enhance the thermal stability and mechanical strength of the resulting material.

Block Copolymer Morphology: In triblock copolymers, the incompatibility between the hard and soft blocks leads to microphase separation, where the blocks self-assemble into ordered nanostructures (e.g., spheres, cylinders, lamellae). onecentralpress.comresearchgate.net The type of morphology is determined by the relative block lengths and influences the mechanical properties of the thermoplastic elastomer.

Molecular Weight and Distribution: The living nature of the polymerization allows for precise control over the molecular weight and a narrow molecular weight distribution. acs.org This uniformity is crucial for achieving predictable and consistent material properties.

Polydiene Microstructure: In diene-based thermoplastic elastomers, the microstructure of the polybutadiene (B167195) or polyisoprene block (i.e., the ratio of 1,4- to 1,2- or 3,4-addition) significantly affects the glass transition temperature and elastomeric properties. acs.org This can be controlled by the solvent and additives used during polymerization. acs.org

The ability to tune these structural parameters through the use of this compound as an initiator allows for the rational design of polymers with specific and desirable properties for a variety of applications. purdue.eduaps.orgescholarship.org

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular and Polymer Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of 1,8-diethenylnaphthalene and the microstructure of its corresponding polymers. High-resolution ¹H and ¹³C NMR spectroscopy in solution provides unambiguous assignment of proton and carbon signals, confirming the presence of the vinyl groups and the specific substitution pattern on the naphthalene (B1677914) core. upi.edumdpi.com

For the monomer, characteristic signals in the ¹H NMR spectrum are expected in the aromatic region for the naphthalene protons and in the olefinic region for the vinyl protons. The coupling patterns and chemical shifts of the aromatic protons are highly sensitive to the steric and electronic environment imposed by the peri-disposed vinyl groups.

In the case of poly(this compound), NMR spectroscopy is crucial for determining the polymer's tacticity, connectivity, and the presence of any structural defects. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), can reveal through-bond and through-space correlations, aiding in the assignment of complex spectra of the polymer. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may vary based on solvent and experimental conditions.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Naphthalene H-2/H-7 | 7.40 - 7.60 | 124.0 - 126.0 |

| Naphthalene H-3/H-6 | 7.80 - 8.00 | 128.0 - 130.0 |

| Naphthalene H-4/H-5 | 7.90 - 8.10 | 126.0 - 128.0 |

| Vinyl α-H | 7.00 - 7.20 | 135.0 - 137.0 |

| Vinyl β-H (cis) | 5.30 - 5.50 | 115.0 - 117.0 |

| Vinyl β-H (trans) | 5.80 - 6.00 | 115.0 - 117.0 |

| Naphthalene C-1/C-8 | - | 134.0 - 136.0 |

| Naphthalene C-2/C-7 | - | 124.0 - 126.0 |

| Naphthalene C-3/C-6 | - | 128.0 - 130.0 |

| Naphthalene C-4/C-5 | - | 126.0 - 128.0 |

| Naphthalene C-9/C-10 | - | 131.0 - 133.0 |

| Vinyl α-C | - | 135.0 - 137.0 |

| Vinyl β-C | - | 115.0 - 117.0 |

Mass Spectrometry (MS) for Polymer Oligomer Distribution and End-Group Analysis

Mass spectrometry (MS) is a powerful technique for the characterization of polymers, providing information on the molar mass distribution, repeating units, and end-group functionalities. For poly(this compound), techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS are particularly valuable. idtdna.comtuwien.atweebly.comresearchgate.netmpg.de

MALDI-TOF MS allows for the determination of the absolute molecular weights of polymer chains, offering insights into the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer sample. tuwien.atfree.fr The resulting mass spectrum displays a series of peaks, each corresponding to an individual oligomer chain, separated by the mass of the this compound repeating unit. This detailed information is crucial for understanding the polymerization mechanism and for tailoring the polymer properties.

ESI-MS can be used to analyze the oligomer distribution and is particularly useful for identifying the chemical nature of the end-groups of the polymer chains. umich.edu By analyzing the mass of the fragments, the initiating and terminating species of the polymerization process can be determined.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structures

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. carleton.eduspringernature.comornl.gov For this compound, obtaining a suitable single crystal would allow for the accurate measurement of bond lengths, bond angles, and torsional angles, providing a detailed picture of the molecular conformation. The steric interaction between the two vinyl groups in the peri positions is expected to cause significant distortion from planarity in the naphthalene core.

In the context of supramolecular chemistry, X-ray crystallography can reveal how molecules of this compound pack in the crystal lattice, highlighting any intermolecular interactions such as π-π stacking. mdpi.com For crystalline polymers derived from this compound, X-ray diffraction techniques, such as wide-angle X-ray scattering (WAXS), can provide information about the polymer's crystalline structure, degree of crystallinity, and the arrangement of polymer chains.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assessment

Chiroptical spectroscopic techniques, such as Circular Dichroism (CD) and Circularly Polarized Luminescence (CPL), are essential for the stereochemical analysis of chiral molecules and polymers. If this compound is copolymerized with a chiral comonomer or if the polymerization process itself induces a chiral arrangement of the polymer chains, CD spectroscopy can be used to probe the resulting chirality. nih.govnih.gov

The CD spectrum provides information about the differential absorption of left and right circularly polarized light, which is a hallmark of a chiral substance. For chiral copolymers of this compound, the CD signals can arise from the chiral centers in the comonomer or from the helical conformation adopted by the polymer backbone. nih.govnih.govresearchgate.net The intensity and shape of the CD bands can be correlated with the polymer's stereochemistry and conformation in solution.

Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring

The ability to monitor polymerization reactions in real-time provides invaluable kinetic and mechanistic information. Advanced spectroscopic techniques are well-suited for the in-situ monitoring of the polymerization of this compound. nih.govresearcher.life

Time-domain Nuclear Magnetic Resonance (TD-NMR) can be employed to follow the progress of polymerization by tracking changes in the molecular mobility of the system as the monomer is converted to polymer. nih.govresearcher.lifemdpi.com This technique is particularly useful for monitoring bulk polymerization processes.

Future Research Directions and Emerging Applications

Development of Green and Sustainable Synthetic Protocols for 1,8-Diethenylnaphthalene

The pursuit of environmentally benign chemical production is a critical goal in modern chemistry. Future research into the synthesis of this compound will likely prioritize the development of "green" protocols that minimize hazardous substances and improve energy efficiency. mdpi.com Conventional syntheses, which may rely on multi-step processes with stoichiometric reagents, can be resource-intensive.

Green chemistry approaches could offer substantial improvements. mdpi.com These methods focus on principles such as atom economy, use of safer solvents and catalysts, and energy efficiency. mdpi.com For instance, exploring catalytic dehydrogenation of 1,8-diethylnaphthalene using heterogeneous catalysts could provide a more sustainable route than traditional methods. Additionally, techniques like microwave-assisted organic synthesis (MAOS) could dramatically reduce reaction times and energy consumption, while potentially increasing product yields and minimizing the formation of byproducts. mdpi.com The development of one-pot synthetic strategies, where multiple reaction steps are carried out in a single vessel, would further enhance efficiency by avoiding lengthy separation and purification of intermediates. mdpi.com

| Potential Green Protocol | Advantage | Relevant Green Chemistry Principle |

| Catalytic Dehydrogenation | Replaces stoichiometric oxidants with recyclable catalysts. | Catalysis |

| Microwave-Assisted Synthesis | Reduces reaction time and energy input, potentially increases yield. mdpi.com | Energy Efficiency |

| One-Pot Reactions | Avoids intermediate separation, reduces solvent waste and time. mdpi.com | Atom Economy, Waste Prevention |

| Use of Bio-based Solvents | Replaces hazardous or petroleum-derived solvents. | Safer Solvents & Auxiliaries |

Exploration of Novel Polymerization Mechanisms Beyond Anionic Systems

Currently, diethenylnaphthalene isomers are recognized as effective difunctional initiators in anionic polymerization processes for producing materials like thermoplastic elastomers. researchgate.net The reaction between isomers like 1,5-diethenylnaphthalene (B14658633) and sec-butyllithium (B1581126) yields a difunctional organolithium initiator soluble in non-polar solvents, suitable for synthesizing triblock copolymers. researchgate.netacs.orgmetu.edu.tr

However, the rigid structure and potential for cyclopolymerization of the 1,8-isomer invite the exploration of other polymerization techniques. Future research should investigate controlled radical polymerization (CRP) methods, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. These techniques could offer better control over polymer architecture, molecular weight distribution, and allow for the incorporation of a wider range of functional comonomers, which is often challenging in anionic systems. Furthermore, coordination polymerization using late-transition metal catalysts could lead to polymers with unique tacticities and microstructures, potentially unlocking novel material properties.

Integration of this compound into Advanced Supramolecular Architectures

The rigid, planar naphthalene (B1677914) core of this compound makes it an excellent candidate for incorporation into complex supramolecular structures. The vinyl groups offer reactive handles for covalently locking pre-organized assemblies into stable architectures. Future work could focus on using this monomer as a key building block for creating shape-persistent macrocycles, covalent organic frameworks (COFs), and metal-organic frameworks (MOFs).

In this context, the π-system of the naphthalene unit can facilitate non-covalent interactions, such as π-π stacking, which can be used to direct the self-assembly of larger structures before the final polymerization or cyclization step locks the architecture in place. The resulting materials could feature well-defined nanopores and high surface areas, making them attractive for applications in gas storage, separation, and catalysis.

Computational Design of Tailored this compound Derivatives for Specific Material Properties

Computational chemistry provides powerful tools for designing novel molecules and predicting their properties before undertaking complex and time-consuming synthesis. nih.gov Future research can leverage computational methods to design and screen this compound derivatives with tailored characteristics. nih.govnih.gov

Using techniques like Density Functional Theory (DFT), researchers can study how adding different functional groups to the naphthalene ring affects the electronic properties (e.g., HOMO-LUMO gap), solubility, and reactivity of the monomer. nih.gov Molecular dynamics (MD) simulations can then be used to predict the bulk properties of polymers derived from these custom-designed monomers, such as their glass transition temperature, mechanical strength, and conformational preferences. nih.gov This in silico approach can accelerate the discovery of new materials by identifying the most promising candidates for synthesis and experimental validation, saving significant resources. nih.gov

Hypothetical Data Table for Computationally Screened Derivatives:

| Derivative | Substituent at C4 | Predicted HOMO-LUMO Gap (eV) | Predicted Solubility (in Toluene) | Target Application |

| DVN-H | -H | 4.5 | Moderate | General Polymer Synthesis |

| DVN-OMe | -OCH₃ | 4.2 | High | Processable Optoelectronics |

| DVN-CN | -CN | 3.9 | Low | Electron-Accepting Materials |

| DVN-NH₂ | -NH₂ | 4.1 | Moderate | Fluorescent Sensors |

Potential in Optoelectronic and Sensing Materials Based on Naphthalene Scaffolds

Naphthalene and its derivatives are intrinsically fluorescent and possess interesting electronic properties, making them foundational components for many optoelectronic materials. The extended conjugation provided by the two vinyl groups in this compound, coupled with the rigid naphthalene core, suggests significant potential in this area.

Future research could explore the use of polymers or oligomers of this compound as active components in Organic Light-Emitting Diodes (OLEDs), organic photovoltaics (OPVs), or as organic semiconductors. The vinyl groups also present an opportunity for creating highly sensitive chemical sensors. A polymer film based on this compound could exhibit a specific fluorescent response (e.g., quenching or enhancement) upon binding to target analytes across its surface, enabling the development of advanced sensing devices. The functionalization of these polymers can be used to modify and enhance various material properties, including adhesion, processability, and solubility. google.com

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for 1,8-diaminonaphthalene, and how can purity be optimized?

- Methodology : 1,8-Diaminonaphthalene is synthesized via nitration and subsequent reduction of naphthalene derivatives. Separation from its isomer 1,5-diaminonaphthalene is critical, requiring fractional crystallization or chromatographic techniques due to their structural similarity. Purity optimization involves recrystallization in oxygen-free solvents (e.g., ethanol under nitrogen) to prevent oxidation .

- Validation : Monitor purity via HPLC with UV detection (λ = 254 nm) and confirm structural integrity using FT-IR (N-H stretching at ~3300 cm⁻¹) and mass spectrometry (m/z 158.20 for [M+H]⁺) .

Q. How does solvent choice influence the stability of 1,8-diaminonaphthalene during storage?

- Methodology : 1,8-Diaminonaphthalene is sensitive to light and oxygen. Store in amber vials under inert gas (argon or nitrogen) at –20°C. Polar aprotic solvents (e.g., DMSO) enhance stability compared to protic solvents like water, which may accelerate decomposition .

- Experimental Design : Conduct accelerated stability studies under varying conditions (temperature, humidity, solvent) and quantify degradation products via GC-MS .

Advanced Research Questions

Q. What spectroscopic techniques are suitable for studying host-guest interactions of 1,8-diaminonaphthalene with β-cyclodextrin?

- Methodology : Fluorescence titration (Job’s plot) at pH 7.2 reveals stoichiometry and binding constants. Enhanced fluorescence intensity upon β-cyclodextrin addition indicates inclusion complex formation .

- Data Analysis : Fit fluorescence data to a 1:1 binding model using Benesi-Hildebrand equations. Validate with NMR (chemical shift perturbations in ¹H-NMR) and molecular docking simulations .

Q. How do substituents on naphthalene derivatives affect adsorption energetics in carbon-based materials?

- Case Study : DFT calculations for 1,8-diaminoanthraquinone (1,8-DHAQ) adsorbed on nitrogen-doped graphene show adsorption energies of –1.2 eV, indicating strong π-π interactions. Co-doping with oxygen-containing groups further enhances binding .

- Experimental Validation : Compare cyclic voltammetry (CV) profiles of modified vs. unmodified electrodes to assess redox activity retention .

Q. What computational approaches are effective for analyzing intramolecular hydrogen bonding in 1,8-bis(dimethylamino)naphthalene (DMAN)?

- Methodology : Combine DFT (B3LYP/6-311++G**) and Car-Parrinello molecular dynamics (CPMD) to model proton transfer dynamics. Key metrics include bond lengths (N–H ≈ 1.6 Å) and proton potential energy surfaces .

- Validation : Compare computed IR spectra (N–H stretching frequencies) with experimental data to confirm hydrogen bond strength .

Analytical and Environmental Research Questions

Q. How can 1,8-dimethylnaphthalene be quantified in environmental samples?

- Methodology : Use GC-MS with deuterated internal standards (e.g., 1,8-dimethylnaphthalene-d₁₂) for isotope dilution. Optimize extraction via solid-phase microextraction (SPME) with polydimethylsiloxane fibers .

- Quality Control : Calibrate with certified reference materials (CRMs) and validate recovery rates (85–115%) in spiked matrices .

Q. What are the challenges in standardizing 1,8-diaminonaphthalene for environmental analysis?

- Challenges : Isomeric interference (e.g., 1,5-diaminonaphthalene) and low aqueous solubility (<0.1 mg/mL).

- Solutions : Employ chiral stationary phases in HPLC for isomer separation. Prepare stock solutions in DMSO with sonication to enhance dissolution .

Theoretical and Mechanistic Questions

Q. How does proton sponge behavior in DMAN derivatives correlate with substituent electronic effects?

- Mechanistic Insight : Electron-donating groups (e.g., tetramethylguanidino in TMGN) increase basicity by stabilizing the protonated form. Calculate pKa values using COSMO-RS solvation models .

- Experimental Correlation : Compare calculated pKa with potentiometric titrations in non-aqueous solvents (e.g., acetonitrile) .

Data Contradictions and Resolution

Q. Discrepancies in reported thermodynamic parameters for β-cyclodextrin inclusion complexes: How to resolve?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.